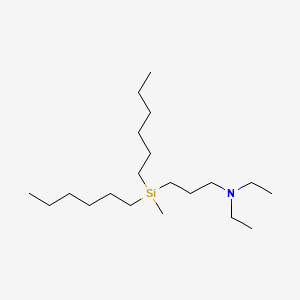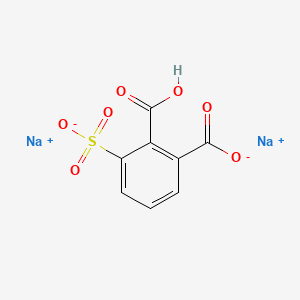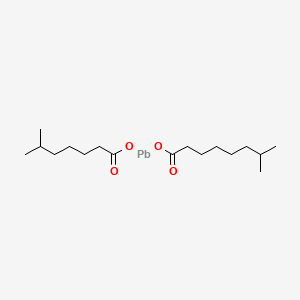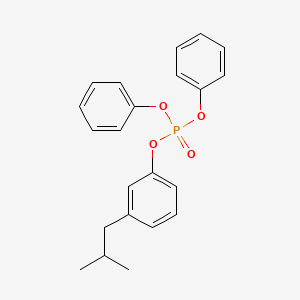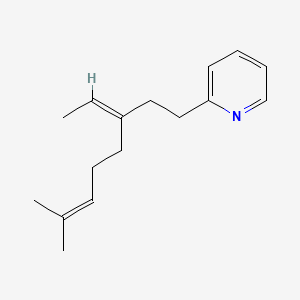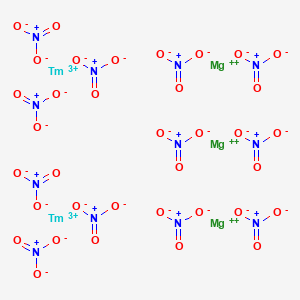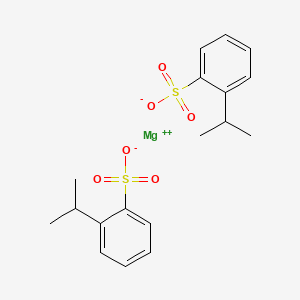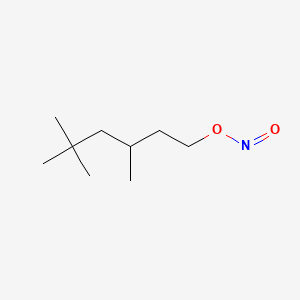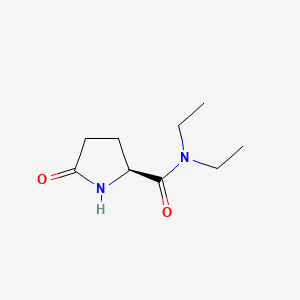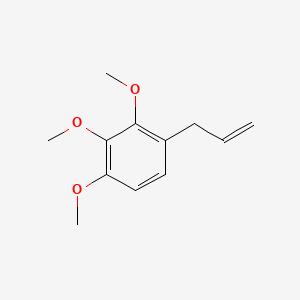
1-Allyl-2,3,4-trimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C12H16O3. It is a derivative of benzene, where three methoxy groups and one allyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2,3,4-trimethoxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of phase-transfer catalysis, where the reactants are transferred between two immiscible phases to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds
Applications De Recherche Scientifique
1-Allyl-2,3,4-trimethoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Allyl-2,3,4-trimethoxybenzene involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity. The allyl group can undergo addition reactions, contributing to the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
- 1-Allyl-2,4,5-trimethoxybenzene
- 1,2,3-Trimethoxybenzene
- 1,3,5-Trimethoxybenzene
Comparison: 1-Allyl-2,3,4-trimethoxybenzene is unique due to the specific positioning of its methoxy and allyl groups, which influence its chemical reactivity and biological properties. Compared to 1,2,3-trimethoxybenzene, the presence of the allyl group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications .
Propriétés
Numéro CAS |
5273-88-1 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-8-10(13-2)12(15-4)11(9)14-3/h5,7-8H,1,6H2,2-4H3 |
Clé InChI |
VZNVINHATUJPSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CC=C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


